Eniluracil-13C,15N2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Eniluracil-13C,15N2 is a labeled analogue of Eniluracil, a compound known for its role as an orally active and irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD) . This compound is primarily used in research to study the pharmacokinetics and pharmacodynamics of Eniluracil and its interactions with other drugs, particularly 5-fluorouracil (5-FU) .
化学反応の分析
Eniluracil-13C,15N2, like its non-labeled counterpart, undergoes various chemical reactions. The primary reaction of interest is its irreversible inhibition of dihydropyrimidine dehydrogenase (DPD) . This inhibition is crucial for enhancing the therapeutic efficacy of 5-fluorouracil (5-FU) by preventing its rapid degradation in the body . The compound may also participate in other typical organic reactions such as oxidation, reduction, and substitution, depending on the specific experimental conditions and reagents used .
科学的研究の応用
Eniluracil-13C,15N2 is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in the study of drug interactions and pharmacokinetics, especially in combination with 5-fluorouracil (5-FU) . Researchers use this compound to investigate the metabolic pathways and mechanisms of action of Eniluracil and its effects on the efficacy and toxicity of 5-FU . Additionally, it is used in isotope labeling studies to trace the distribution and metabolism of Eniluracil in biological systems .
作用機序
The mechanism of action of Eniluracil-13C,15N2 involves the irreversible inhibition of dihydropyrimidine dehydrogenase (DPD), the enzyme responsible for the degradation of 5-fluorouracil (5-FU) . By inhibiting DPD, this compound prolongs the half-life of 5-FU, allowing for increased exposure of tumor cells to the drug . This inhibition enhances the therapeutic efficacy of 5-FU and reduces its side effects .
類似化合物との比較
Eniluracil-13C,15N2 is unique due to its stable isotope labeling, which allows for detailed pharmacokinetic and pharmacodynamic studies. Similar compounds include other DPD inhibitors such as 5-ethynyluracil and 5-fluorouracil-15N2 . These compounds share similar mechanisms of action but differ in their specific applications and labeling .
特性
分子式 |
C6H4N2O2 |
---|---|
分子量 |
139.09 g/mol |
IUPAC名 |
5-ethynyl-(213C,1,3-15N2)1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H4N2O2/c1-2-4-3-7-6(10)8-5(4)9/h1,3H,(H2,7,8,9,10)/i6+1,7+1,8+1 |
InChIキー |
JOZGNYDSEBIJDH-TTXLGWKISA-N |
異性体SMILES |
C#CC1=C[15NH][13C](=O)[15NH]C1=O |
正規SMILES |
C#CC1=CNC(=O)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。